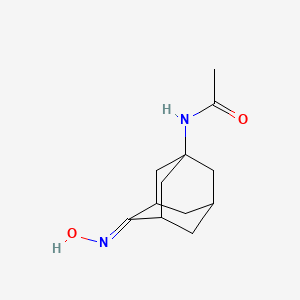

N-(4-hydroxyimino-1-adamantyl)acetamide

説明

N-(4-hydroxyimino-1-adamantyl)acetamide is an adamantane-derived acetamide compound characterized by a hydroxyimino (-N-OH) substituent at the 4-position of the adamantyl moiety. Adamantane derivatives are renowned for their rigid, cage-like structure, which enhances metabolic stability and influences pharmacokinetic properties.

特性

IUPAC Name |

N-(4-hydroxyimino-1-adamantyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-7(15)13-12-4-8-2-9(5-12)11(14-16)10(3-8)6-12/h8-10,16H,2-6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLSQIHENCAJLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)C(=NO)C(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyimino-1-adamantyl)acetamide typically involves the reaction of 1-adamantylamine with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for N-(4-hydroxyimino-1-adamantyl)acetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

化学反応の分析

Types of Reactions

N-(4-hydroxyimino-1-adamantyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.

Reduction: Reduction reactions can convert the compound into amines and other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and appropriate reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted derivatives of N-(4-hydroxyimino-1-adamantyl)acetamide.

科学的研究の応用

N-(4-hydroxyimino-1-adamantyl)acetamide has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:

Chemistry: The compound is used as a building block for the synthesis of complex molecules and materials.

Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: The compound is explored for its potential therapeutic applications, including drug development and delivery systems.

Industry: It is used in the production of advanced materials, such as polymers and nanomaterials

作用機序

The mechanism of action of N-(4-hydroxyimino-1-adamantyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various

類似化合物との比較

Comparison with Similar Compounds

2.1 Structural Analogs

2.1.1 N-(1-Adamantyl)acetamide (CAS: 880-52-4)

- Structure: Lacks the 4-hydroxyimino group, retaining only the adamantyl-acetamide core.

- Properties :

- Molecular weight: 193.29 g/mol

- Melting point: 148–149°C

- LogP (estimated): ~1.8

- Activity : Used as a precursor in synthesizing adamantane-based pharmaceuticals. Its rigid structure may enhance blood-brain barrier penetration, though specific biological data are unavailable .

The hydroxyimino group could confer unique reactivity, such as metal chelation or nitric oxide release, which are absent in the parent compound.

2.1.2 Paracetamol (N-(4-hydroxyphenyl)acetamide)

- Structure : A simple acetamide with a 4-hydroxyphenyl group.

- Properties :

- Molecular weight: 151.16 g/mol

- LogP: 0.34

- Solubility: High in water (14 mg/mL).

- Activity : Widely used as an analgesic and antipyretic via cyclooxygenase inhibition .

Comparison: N-(4-hydroxyimino-1-adamantyl)acetamide’s adamantane core provides greater steric bulk and rigidity, likely reducing solubility but enhancing metabolic stability. The hydroxyimino group may introduce antioxidant or anti-inflammatory mechanisms distinct from paracetamol’s phenol-mediated effects.

2.2 Functional Analogs

2.2.1 Antimicrobial Acetamides (Compounds 47–50)

- Structures : Feature benzo[d]thiazole sulfonyl piperazine substituents.

- Activity :

Comparison: N-(4-hydroxyimino-1-adamantyl)acetamide’s adamantane group may enhance membrane penetration in gram-positive bacteria, while the hydroxyimino group could inhibit enzymes via hydrogen bonding. However, its larger size may reduce efficacy against fungi compared to smaller analogs like compound 47.

2.2.2 CNS-11 and CNS-11g

- Structures : Phthalazine-containing acetamides with mesityl or dimethylphenyl groups.

- Properties: Low hydrogen-bond donors (1–2) and rotatable bonds (3–4), favoring CNS penetration .

2.2.3 N-(3-methylbutyl)acetamide

- Role : Marker compound in botrytized wines, contributing to fungal-derived aromas .

- Comparison : Highlights acetamides’ versatility beyond pharmacology. The adamantane derivative’s complex structure contrasts sharply with this simple alkyl-acetamide, underscoring structural diversity within the acetamide class.

Data Tables

Table 1: Physicochemical Properties

Research Findings and Implications

- Pharmacokinetics: Adamantane’s rigidity may counteract the solubility challenges posed by the hydroxyimino group, balancing bioavailability and stability.

- Comparative Efficacy: Unlike paracetamol, this compound’s adamantane core may reduce hepatotoxicity risks while offering novel anti-inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。